cefuroxime axetil

Descripción general

Descripción

Cefuroxime axetil is a second-generation cephalosporin antibiotic that is used to treat a variety of bacterial infections. It is an acetoxyethyl ester prodrug of cefuroxime, which means it is converted into the active form, cefuroxime, in the body. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of respiratory tract infections, urinary tract infections, skin infections, and more .

Aplicaciones Científicas De Investigación

Cefuroxime axetil has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of ester hydrolysis and β-lactam antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Extensively used in clinical trials to evaluate its efficacy against various bacterial infections, including respiratory and urinary tract infections

Mecanismo De Acción

Target of Action

Cefuroxime axetil, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound works by binding to these PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This inhibition disrupts the cell wall structure, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that this compound interferes with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

This compound is an acetoxyethyl ester prodrug. After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to cefuroxime . The axetil moiety is metabolized to acetaldehyde and acetic acid . The bioavailability of this compound increases from 37% to 52% when taken with food .

Result of Action

The action of this compound results in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death . This makes this compound effective against a broad range of Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, the absorption of this compound is greater when taken after food, which can increase its bioavailability . Additionally, resistance to this compound can develop through various mechanisms, including the production of beta-lactamases, alteration of PBPs, decreased permeability, and the presence of bacterial efflux pumps . Therefore, the local susceptibility data should be consulted to ensure the appropriate use of this antibiotic .

Análisis Bioquímico

Biochemical Properties

Cefuroxime axetil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, this compound inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by autolytic enzymes such as autolysins . This interaction is essential for its bactericidal activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, causing disruption in cell wall synthesis, which leads to cell death. This compound influences cell function by interfering with cell signaling pathways and gene expression related to cell wall synthesis. Additionally, this compound impacts cellular metabolism by inhibiting the synthesis of essential components of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cefuroxime in the body. Cefuroxime then binds to specific PBPs within the bacterial cell wall, inhibiting the final stage of cell wall synthesis. This inhibition prevents the formation of cross-links in the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis. The binding interactions with PBPs and the inhibition of enzyme activity are critical for the antibacterial effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under normal conditions but can degrade under extreme conditions. Long-term studies have shown that this compound maintains its antibacterial activity over time, although its efficacy may decrease with prolonged exposure to certain environmental factors. In vitro and in vivo studies have demonstrated that this compound remains effective in inhibiting bacterial growth over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed. It is essential to determine the appropriate dosage to balance efficacy and safety in animal models .

Metabolic Pathways

This compound is metabolized in the body through hydrolysis by nonspecific esterases in the intestinal mucosa and blood. This process converts this compound to its active form, cefuroxime. The axetil moiety is further metabolized to acetaldehyde and acetic acid. Cefuroxime is not extensively metabolized and is primarily excreted unchanged in the urine .

Transport and Distribution

After oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed to cefuroxime. Cefuroxime is then distributed throughout the extracellular fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile. This widespread distribution ensures that cefuroxime reaches various tissues and exerts its antibacterial effects .

Subcellular Localization

This compound, once converted to cefuroxime, is localized within the bacterial cell wall. It targets the PBPs, which are integral to the cell wall synthesis process. The subcellular localization of cefuroxime is crucial for its bactericidal activity, as it ensures that the compound effectively inhibits cell wall synthesis and leads to bacterial cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cefuroxime axetil is synthesized through a series of chemical reactions starting from cefuroxime. The key steps involve the esterification of cefuroxime with 1-acetoxyethyl bromide to form this compound. The reaction typically requires an inert organic solvent and a base to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving crystalline cefuroxime in a highly polar organic solvent, followed by the addition of water to precipitate the amorphous form of this compound. This method ensures high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Cefuroxime axetil undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound in the body releases the active form, cefuroxime .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of esterases in the intestinal mucosa.

Oxidation: Can be carried out using m-chloroperbenzoic acid.

Reduction: Achieved using alkali metal halides in the presence of acetyl chloride.

Major Products: The primary product of hydrolysis is cefuroxime, which is the active antibiotic form. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Cefaclor: Another second-generation cephalosporin with similar antibacterial activity.

Amoxicillin/Clavulanic Acid: A combination antibiotic that includes a β-lactamase inhibitor to enhance its efficacy.

Cefotiam: A cephalosporin used in the treatment of similar infections

Uniqueness: Cefuroxime axetil is unique in its ability to be administered orally as a prodrug, which enhances its absorption and bioavailability compared to other cephalosporins. Its broad spectrum of activity and resistance to β-lactamase enzymes make it a valuable option for treating a wide range of bacterial infections .

Propiedades

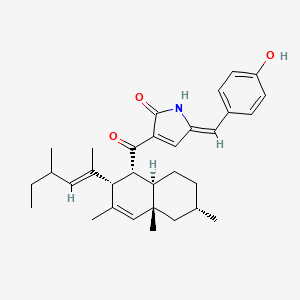

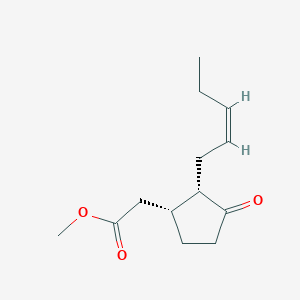

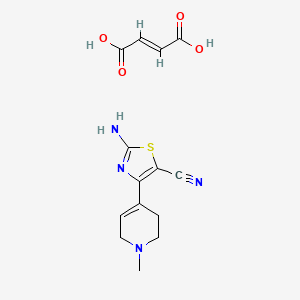

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJCWVGMRLCZQQ-DJMWJSSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242788 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, White powder | |

CAS No. |

97232-96-7, 64544-07-6 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME AXETIL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-2,5-dienoate](/img/structure/B1236096.png)

![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)

![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)